2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine
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Overview
Description
2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine is a fluorinated organic compound that features a pyridine ring substituted with a 2-{2-[(2,3,5,6-tetrafluorophenyl)sulfanyl]ethyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,3,5,6-tetrafluorophenyl)sulfanyl]ethyl}pyridine typically involves the following steps:
Formation of the Fluorinated Phenyl Sulfide Intermediate: This step involves the reaction of 2,3,5,6-tetrafluorophenyl halide with a suitable thiol under basic conditions to form the fluorinated phenyl sulfide.
Alkylation: The fluorinated phenyl sulfide is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Pyridine: The final step involves coupling the alkylated fluorinated phenyl sulfide with pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system due to its ability to interact with various receptors and enzymes.
Materials Science: The compound’s fluorinated nature makes it useful in the development of materials with unique electronic and surface properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Materials Science: The compound can influence the electronic properties of materials due to the electron-withdrawing nature of the fluorine atoms, affecting conductivity and surface interactions.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenylhydrazine: Another fluorinated compound with similar applications in medicinal chemistry and materials science.
2,3,5,6-Tetrafluorophenol: Used in the synthesis of various fluorinated derivatives and as a building block in organic synthesis.
2,3,5,6-Tetrafluoropyridine: A fluorinated pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine is unique due to the combination of a fluorinated phenyl group and a pyridine ring, which imparts distinct chemical properties such as enhanced stability, lipophilicity, and the ability to participate in diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H9F4NS |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
2-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C13H9F4NS/c14-9-7-10(15)12(17)13(11(9)16)19-6-4-8-3-1-2-5-18-8/h1-3,5,7H,4,6H2 |
InChI Key |
VYYBDENLTYLOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
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